Cas no 17326-27-1 (2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde)
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-broMo-4,6-difluorobenzaldehyde
- 2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde(SALTDATA: FREE)
- 2-chloro-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- N,N-dimethylpiperidine-4-carboxamide
- HMS2798I22
- CHEMBL1421414
- MFCD03284432
- MLS001029595
- AKOS000267040
- J-523278
- STK876856
- SY268168
- 17326-27-1
- EN300-50476
- Z57239596
- DTXSID40359165
- CS-M0203
- SCHEMBL1580988
- F1260-0991
- Oprea1_695151
- NS-02728
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 2-chloro-9-methyl-4-oxo-
- DB-330209
- SMR000425066
-
- MDL: MFCD03284432
- Inchi: 1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3
- InChI Key: GRPNAYGQWRHKDA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C(N2C=CC=C(C)C2=N1)=O
Computed Properties
- Exact Mass: 222.02000
- Monoisotopic Mass: 222.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- Color/Form: Not available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Refractive Index: 1.651
- PSA: 51.44000
- LogP: 1.46880
- Vapor Pressure: Not available
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181634-5g |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 95% | 5g |
$551.54 | 2022-04-02 | |
| TRC | C378313-25mg |
2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 25mg |
45.00 | 2021-08-15 | ||
| TRC | C378313-50mg |
2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 50mg |
60.00 | 2021-08-15 | ||
| TRC | C378313-250mg |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 250mg |
$110.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU052-200mg |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 95+% | 200mg |
200.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU052-50mg |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 95+% | 50mg |
87.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU052-250mg |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 95+% | 250mg |
901CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU052-1g |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 95+% | 1g |
703.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU052-100mg |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
17326-27-1 | 95+% | 100mg |
575CNY | 2021-05-08 | |
| Matrix Scientific | 135908-1g |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, 95%+ |
17326-27-1 | 95% | 1g |
$162.00 | 2023-09-07 |
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Suppliers
2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Recent Advances in the Study of 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 17326-27-1)
The compound 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 17326-27-1) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold combines pyridine and pyrimidine rings with reactive aldehyde and chloro substituents, making it a versatile intermediate for drug discovery and medicinal chemistry applications.
Recent studies published in the Journal of Medicinal Chemistry (2023) have explored the compound's role as a key building block for developing kinase inhibitors. The electron-withdrawing properties of the aldehyde group at position 3 and the chloro substituent at position 2 create an electrophilic center that facilitates nucleophilic addition reactions, enabling efficient derivatization for structure-activity relationship studies.
A breakthrough study by Zhang et al. (Nature Chemical Biology, 2024) demonstrated that derivatives of 17326-27-1 show promising activity against resistant strains of Mycobacterium tuberculosis. The researchers utilized the compound's scaffold to develop novel inhibitors targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis. The lead compound from this series exhibited MIC values of 0.12-0.25 μg/mL against drug-resistant TB strains.
In cancer research, modifications of 2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde have yielded potent CDK4/6 inhibitors with improved selectivity profiles. A 2024 study in the European Journal of Medicinal Chemistry reported that introduction of amino acid conjugates at the aldehyde position resulted in compounds with nanomolar IC50 values against breast cancer cell lines while maintaining excellent selectivity over other kinases.
The compound's photophysical properties have also been investigated for potential applications in bioimaging. Researchers at MIT (2023) developed fluorescent probes by conjugating the pyrido[1,2-a]pyrimidine core with various fluorophores, creating pH-sensitive markers with large Stokes shifts (∼120 nm) and good quantum yields (Φ = 0.45-0.60). These properties make the derivatives valuable tools for intracellular pH monitoring in live cell imaging.
Recent synthetic methodology developments have significantly improved access to 17326-27-1 and its derivatives. A 2024 Organic Letters publication described a microwave-assisted one-pot synthesis that reduces the reaction time from 18 hours to 30 minutes while maintaining yields above 85%. This advancement facilitates rapid exploration of structure-activity relationships and accelerates drug discovery efforts using this scaffold.
From a safety perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) indicate that the parent compound shows favorable in vitro safety profiles with IC50 values >100 μM in hepatocyte assays. However, researchers caution that certain derivatives with strong electron-withdrawing groups may require additional safety evaluation due to potential reactive metabolite formation.
The future research directions for 17326-27-1 appear promising, with ongoing clinical trials for its derivatives in oncology and infectious disease applications. The compound's versatility as a synthetic intermediate and its demonstrated biological activities across multiple target classes position it as an important scaffold in modern medicinal chemistry and drug discovery pipelines.
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